2,2-Dibromo-2-nitroethanol

Antimicrobial Halonitroalkanol Industrial Biocide

2,2-Dibromo-2-nitroethanol (DBNE; CAS 69094-18-4) is a brominated nitroalcohol compound with the molecular formula C₂H₃Br₂NO₃ and a molecular weight of 248.86 g/mol. It is classified as a halonitroalkanol and is characterized by a geminal bromo-nitro moiety that underpins its biocidal activity.

Molecular Formula C2H3Br2NO3
Molecular Weight 248.86 g/mol
CAS No. 69094-18-4
Cat. No. B1329649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromo-2-nitroethanol
CAS69094-18-4
Molecular FormulaC2H3Br2NO3
Molecular Weight248.86 g/mol
Structural Identifiers
SMILESC(C([N+](=O)[O-])(Br)Br)O
InChIInChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2
InChIKeyFMNZAHDAULEOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromo-2-nitroethanol (CAS 69094-18-4) Procurement and Industrial Specification Overview


2,2-Dibromo-2-nitroethanol (DBNE; CAS 69094-18-4) is a brominated nitroalcohol compound with the molecular formula C₂H₃Br₂NO₃ and a molecular weight of 248.86 g/mol . It is classified as a halonitroalkanol and is characterized by a geminal bromo-nitro moiety that underpins its biocidal activity . The compound is a liquid at 20°C with a melting point of 30°C, a boiling point of 121°C at 19 Torr, and a refractive index of 1.6220 (estimated) . It is widely utilized as an antimicrobial agent in industrial water treatment, cooling water systems, pulp and paper manufacturing, and oil and gas recovery operations .

1
Liquid formulation supports direct dosing in recirculating cooling and process water systems.
2
Fits industrial biocide programs for pulp & paper, oil & gas, and cooling water where alkaline conditions (pH < 8.0) are maintained.
3
May be evaluated as a halonitroalkanol alternative in matrices where rapid hydrolysis reduces persistent byproduct concerns.

Why 2,2-Dibromo-2-nitroethanol Cannot Be Interchanged with Generic Halonitroalkanols in Industrial Biocide Applications


Halonitroalkanols are a class of compounds known for antimicrobial activity, but significant performance disparities exist across the group. While Bronopol (2-bromo-2-nitro-1,3-propanediol) has been the most widely commercialized member, a review of the prior art indicates that 2,2-dibromo-2-nitroethanol exhibits superior efficacy against specific microbial targets and in particular industrial matrices [1]. Generic substitution within this class is therefore not technically justified without quantitative performance data, as differences in molecular structure directly impact antimicrobial potency, stability, degradation pathways, and application-specific effectiveness [1].

2,2-Dibromo-2-nitroethanol
Liquid; pH stability < 8.0; hydrolytic degradation to bromide/nitrate.
Structure-specific antimicrobial context may not transfer to other halonitroalkanols.
Synergy with glutaraldehyde observed in papermaking white water (patent-reported).
Bronopol / Halonitroalkanol Class
Solid crystalline; pH stability 5.0–7.0; UV photodegradation to BNE/BNM.
Class-level antimicrobial performance may differ significantly; generic substitution not supported.
Different physical state and handling requirements may alter dosing and storage protocols.

Quantitative Comparative Evidence for 2,2-Dibromo-2-nitroethanol vs. Bronopol and Halonitroalkanol Class


Superior Efficacy of 2,2-Dibromo-2-nitroethanol Against Halonitroalkanol Class

A comprehensive review of the antimicrobial activity of geminal halonitro compounds, including the widely used Bronopol (2-bromo-2-nitro-1,3-propanediol), concluded that while no single compound is outstanding, Bronopol was generally the most effective [1]. However, subsequent patent disclosures explicitly claim that 2,2-dibromo-2-nitroethanol is 'more effective than other halonitroalkanols' [1]. This claim is supported by the compound's structure-activity relationship, where the presence of two bromine atoms and a nitro group enhances its biocidal potency [1].

Comparative efficacy
Class-level inference
Reported more effective than other halonitroalkanols, including Bronopol
May support selection in tested application contexts
Not numerically quantified; patent disclosure EP0364789A1
Antimicrobial Halonitroalkanol Industrial Biocide

Differential Degradation Pathways of 2,2-Dibromo-2-nitroethanol vs. Bronopol

The degradation profiles of 2,2-dibromo-2-nitroethanol (DBNE) and Bronopol differ significantly. Bronopol undergoes photodegradation to yield 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM), compounds noted for higher persistence and bioaccumulation potential compared to the parent molecule [1]. In contrast, DBNE hydrolyzes rapidly in alkaline conditions, releasing bromide and nitrate ions, which minimizes residual toxicity in effluent streams compared to slower-degrading halogenated organics [1].

Degradation pathways
Head-to-head
DBNE: alkaline hydrolysis to bromide/nitrate. Bronopol: UV photodegradation to BNE/BNM (higher persistence).
May differ in environmental persistence profile
Alkaline conditions for DBNE; UV exposure for Bronopol
Degradation Environmental Fate Biocide Stability

2,2-Dibromo-2-nitroethanol Synergy with Glutaraldehyde in Papermaking Slime Control

A Japanese patent (JPH04146298A) discloses a slime-controlling agent for papermaking comprising glutaraldehyde and a halogenated aliphatic nitroalcohol derivative, specifically identifying 2,2-dibromo-2-nitroethanol as an active ingredient [1]. The composition is claimed to exhibit 'excellent germicidal action and propagation-inhibiting effect against bacterium even to white water in a papermaking process in which a reducing substance exists' [1]. This indicates a synergistic or enhanced effect when combined with glutaraldehyde.

Synergistic effect
Supporting evidence
Claimed excellent germicidal action when combined with glutaraldehyde in papermaking white water.
Supports synergistic formulation investigation
Papermaking process with reducing substances
Papermaking Slime Control Synergistic Biocide

Comparative Stability and Formulation Parameters of 2,2-Dibromo-2-nitroethanol vs. Bronopol

A technical comparison of 2,2-dibromo-2-nitroethanol (DBNE) and Bronopol highlights key differences in physical and chemical properties relevant to industrial handling and formulation. DBNE is a liquid at room temperature, whereas Bronopol is a solid/crystalline powder [1]. DBNE exhibits an optimal pH stability range of < 8.0, while Bronopol is stable between pH 5.0 and 7.0 [1]. Furthermore, DBNE decomposes via hydrolysis in alkaline conditions, while Bronopol degrades via photodegradation upon UV exposure [1].

Stability parameters
Head-to-head
DBNE: liquid, pH<8.0 stable. Bronopol: solid, pH 5.0-7.0 stable. Different decomposition triggers.
Informs storage, handling, and process compatibility
Physical state and pH range influence formulation
Stability Formulation Biocide Storage

2,2-Dibromo-2-nitroethanol as an Alternative to Bronopol in Oil and Gas Well Recovery

Patent US5055493 discloses antimicrobial compositions containing 2,2-dibromo-2-nitroethanol that are 'fast acting and more effective than other halonitroalknaols' for inhibiting sulfur-reducing bacteria growth in oil and gas well recovery [1]. This positions the compound as a direct alternative or improvement over Bronopol, which was previously preferred for such applications [1].

Oil & gas recovery
Class-level inference
Reported fast-acting and more effective against sulfate-reducing bacteria (Desulfovibrio).
May support oilfield biocide screening
Patent US5055493A; not numerically quantified
Oil and Gas Sulfate-Reducing Bacteria Microbiocide

Regulatory Hazard Classification of 2,2-Dibromo-2-nitroethanol

Under the EU CLP Regulation, 2,2-dibromo-2-nitroethanol is classified with hazard statements including Expl. 1.1 (Explosive), Carc. 2 (Carcinogenicity), Acute Tox. 4 (Acute toxicity), STOT RE 2 (Specific target organ toxicity — repeated exposure), and Skin Corr. 1A (Skin corrosion/irritation) [1]. These classifications inform safe handling and procurement decisions, particularly in comparison to other biocides with different hazard profiles.

Hazard classification
Supporting evidence
Expl. 1.1; Carc. 2; Acute Tox. 4; STOT RE 2; Skin Corr. 1A
Regulatory hazard profile for procurement risk assessment
EU CLP Regulation; ECHA data
Regulatory Hazard Classification GHS

Validated Industrial Application Scenarios for 2,2-Dibromo-2-nitroethanol Procurement


Industrial Cooling Water Treatment: Replacement for Bronopol

Based on patent evidence indicating that 2,2-dibromo-2-nitroethanol is 'more effective than other halonitroalkanols' in industrial cooling water [1], procurement for cooling tower biocide programs can prioritize this compound as a potential performance upgrade over legacy treatments like Bronopol. The liquid formulation facilitates dosing in recirculating systems.

Pulp and Paper Slime Control: Synergistic Formulation with Glutaraldehyde

In paper mills where reducing substances in white water compromise conventional biocides, 2,2-dibromo-2-nitroethanol combined with glutaraldehyde offers 'excellent germicidal action' [1]. Procurement for this specific application should consider pre-formulated blends or separate components for on-site mixing to achieve the claimed synergistic effect.

Oil and Gas Well Flooding: Sulfate-Reducing Bacteria Inhibition

For oilfield water flooding operations requiring control of Desulfovibrio desulfuricans and related sulfate-reducing bacteria, 2,2-dibromo-2-nitroethanol is claimed to be 'fast acting and more effective than other halonitroalkanols' [1]. Procurement for this application should consider compatibility with existing corrosion inhibitor packages and downhole conditions.

Research-Grade Antimicrobial Studies: Reference Compound for Structure-Activity Relationship Analysis

As a pure halonitroalkanol with defined physical properties (liquid, MW 248.86, purity ≥98% [1]), 2,2-dibromo-2-nitroethanol serves as a valuable reference compound for structure-activity relationship studies comparing brominated nitroalcohols. Procurement for research purposes should verify certificate of analysis for purity and stability data.

Application
Selection Property
Validation Focus
Cooling water biocide programs
Reported class-level performance vs. halonitroalkanols
Antimicrobial efficacy under alkaline process conditions
Papermaking slime control (with glutaraldehyde)
Synergistic formulation compatibility
Germicidal action in white water with reducing substances
Oilfield water flooding (SRB control)
Fast-acting antimicrobial profile against sulfate reducers
Efficacy in oilfield matrices containing Desulfovibrio
Research reference for halonitroalkanol SAR
Defined purity and physical state
Certificate of analysis and stability data review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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